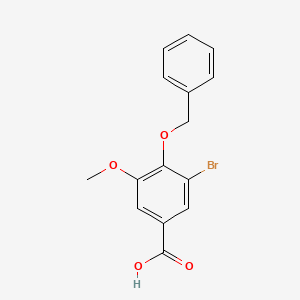

4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid

Descripción general

Descripción

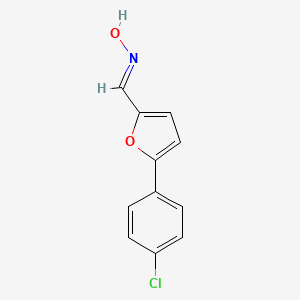

The compound “4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid” is a benzoic acid derivative. Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring substituted with a carboxylic acid group (-COOH). In this case, the benzene ring is further substituted with a benzyloxy group (-OBn) at the 4th position, a bromo group (-Br) at the 3rd position, and a methoxy group (-OCH3) at the 5th position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy, bromo, and methoxy groups at the correct positions on the benzene ring, and the conversion of a precursor molecule to the final benzoic acid derivative. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic benzene ring, the polar carboxylic acid group, and the various substituents. The benzyloxy and methoxy groups would introduce additional oxygen atoms into the structure, potentially affecting its reactivity and physical properties .Chemical Reactions Analysis

As a benzoic acid derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The bromo group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar carboxylic acid group and the various oxygen atoms could affect its solubility in different solvents. The aromatic benzene ring could contribute to its stability and resistance to certain types of reactions .Aplicaciones Científicas De Investigación

Antioxidant Properties

Research on phenyl ether derivatives, closely related to 4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid, has shown significant antioxidant activities. For instance, a study involving compounds isolated from the fungus Aspergillus carneus revealed that certain phenyl ether derivatives exhibit strong antioxidant activity. This suggests potential applications of this compound in areas requiring antioxidant properties (Xu et al., 2017).

Photodynamic Therapy for Cancer

A zinc phthalocyanine derivative, structurally similar to this compound, has been synthesized and characterized for its photophysical and photochemical properties. These properties are beneficial for photodynamic therapy applications, particularly in treating cancer. The high singlet oxygen quantum yield and good fluorescence properties of this derivative make it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Synthetic Chemistry Applications

The Suzuki Cross-Coupling reaction, a significant process in synthetic organic chemistry, has been utilized for compounds like this compound. This reaction enables the creation of biaryls, which are crucial in various chemical synthesis applications. The research on this reaction has optimized the process to obtain high yields, indicating the usefulness of such compounds in synthetic routes (Chaumeil et al., 2000).

Drug Discovery

In drug discovery, a novel synthetic approach was employed to create benzimidazole derivatives using a compound structurally related to this compound. This methodology offers a diversity-oriented synthesis approach that could be crucial in various drug discovery programs, highlighting the importance of such compounds in medicinal chemistry (Chanda et al., 2012).

Biodegradation and Environmental Impact

A study on Pseudomonas putida demonstrated the biodegradation of similar methoxybenzoic acids. Understanding the metabolism and biodegradation pathways of these compounds can provide insights into their environmental impact and potential applications in bioremediation (Donnelly & Dagley, 1980).

Mecanismo De Acción

Target of Action

The benzyloxy and methoxy groups could potentially interact with enzymes involved in oxidation-reduction reactions .

Mode of Action

The compound contains a benzyloxy group, which is known to undergo free radical reactions . The bromine atom can also participate in nucleophilic substitution reactions . The carboxylic acid group can undergo nucleophilic acyl substitution reactions .

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its structural features. The benzyloxy group can undergo oxidation and reduction reactions . The bromine atom can participate in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The presence of the carboxylic acid group may influence its absorption and distribution in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets .

Safety and Hazards

Direcciones Futuras

The potential uses and future directions for this compound would depend on its specific properties and the context in which it is used. It could potentially be used as a reagent or intermediate in various chemical reactions, or it could have applications in fields such as materials science or pharmaceuticals .

Propiedades

IUPAC Name |

3-bromo-5-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTFMSZHBFKPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)

![2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B3037654.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)

![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)